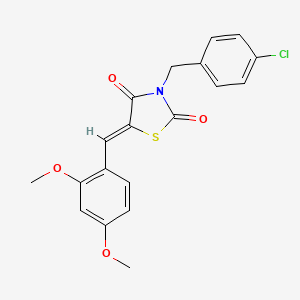
3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Scientific Research Applications
3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also has potential as an antidiabetic agent by improving insulin sensitivity and reducing glucose levels in animal models. Additionally, 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of triglycerides and free fatty acids in the blood, which may contribute to its antidiabetic effects. 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also increases the levels of adiponectin, a hormone that regulates glucose and lipid metabolism. Additionally, 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce oxidative stress and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively activate PPARγ without affecting other PPAR subtypes. This allows for the study of the specific effects of PPARγ activation. However, 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have some limitations in lab experiments, including its potential to cause toxicity and its poor solubility in water.
Future Directions
There are several future directions for research on 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, the mechanisms underlying the anticancer and anti-inflammatory effects of 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione need to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, or 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, is a synthetic compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an interesting target for scientific research. Future research on 3-(4-chlorobenzyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives and its potential therapeutic applications in other diseases will provide valuable insights into its potential as a therapeutic agent.
properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-24-15-8-5-13(16(10-15)25-2)9-17-18(22)21(19(23)26-17)11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBFVPDZGJNFTB-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



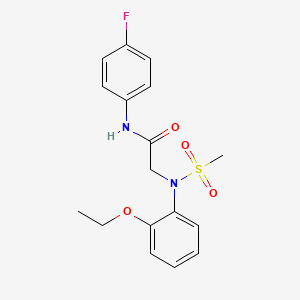
![5-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B3678248.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678252.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678262.png)
![N~2~-(3-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678266.png)
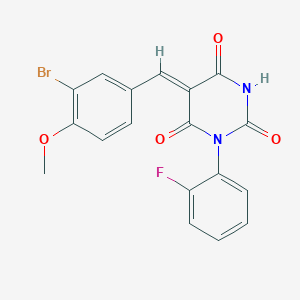
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678291.png)
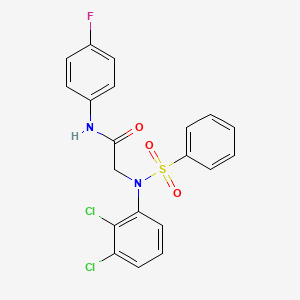
![4-isopropoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678304.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678306.png)
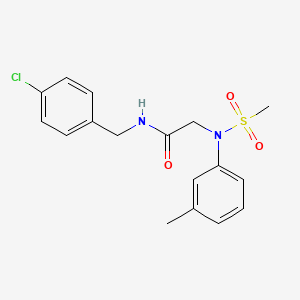
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B3678329.png)
![3-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678333.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678344.png)